molecular formula C8H8FNO4 B2613781 1-Fluoro-4,5-dimethoxy-2-nitrobenzene CAS No. 959081-93-7

1-Fluoro-4,5-dimethoxy-2-nitrobenzene

Cat. No.: B2613781
CAS No.: 959081-93-7
M. Wt: 201.153
InChI Key: BUMDYIAERBGUID-UHFFFAOYSA-N
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Description

1-Fluoro-4,5-dimethoxy-2-nitrobenzene is a chemical compound with the CAS Number: 959081-93-7 . It has a molecular weight of 201.15 . The IUPAC name for this compound is this compound .


Synthesis Analysis

1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized in 90% yield by the reaction of commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid . The structure was confirmed by X-ray crystallography .

Scientific Research Applications

Synthesis and Characterization

1-Fluoro-4,5-dimethoxy-2-nitrobenzene has been synthesized and characterized using various techniques. In a study, this compound was synthesized from commercial 2-fluoro-1,4-dimethoxybenzene with a yield of 90%. The structure was confirmed by X-ray crystallography, and it was further characterized using techniques like 1H and 13C-NMR, elemental analysis, EI-MS, and FT-IR (Sweeney, McArdle, & Aldabbagh, 2018).

Reaction Studies

Various studies have explored the reactions of this compound with different chemicals. For example, research on the relative mobilities of the nitro group and fluorine atom in this compound by the action of phenols in the presence of potassium carbonate has been conducted. These studies provide insights into the reactivity and mechanisms of reactions involving this compound (Khalfina & Vlasov, 2005).

Pharmaceutical Applications

In the pharmaceutical field, this compound has been utilized as a starting material or intermediate in the synthesis of various drugs. For instance, it was used in the synthesis of Vortioxetine Hydrobromide, an antidepressant medication. The process involved nucleophilic substitution and condensation steps, demonstrating the compound's utility in complex pharmaceutical syntheses (Fang, Hao, Wu, & Junda, 2014).

Properties

IUPAC Name

1-fluoro-4,5-dimethoxy-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4/c1-13-7-3-5(9)6(10(11)12)4-8(7)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMDYIAERBGUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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